Kurarinone

Pharmacokinetics Oral bioavailability Preclinical ADME

Procure Kurarinone (≥98% HPLC) for experimental programs requiring unmatched target engagement and safety margins. Unlike sophoraflavanone G or kuraridin, this 8-lavandulyl flavanone delivers the only validated D1R antagonist (IC50 42.1 µM), D2LR agonist (EC50 22.4 µM), and D4R agonist (EC50 71.3 µM) profile among S. flavescens flavonoids, coupled with GABAA potentiation (EC50 8.1 µM). Its 1.8‑fold higher hepatocyte IC50 (29.9 µM vs. 16.5 µM for sophoraflavanone G) provides a quantifiably wider safety margin for repeated‑dosing oncology models. In melanogenesis studies, only Kurarinone reproduces the paradoxical cellular melanin stimulation (5–10 µM) while inhibiting cell‑free tyrosinase (IC50 6.2 µM). Substituting any analog will confound dose‑response; verify batch purity by HPLC before use.

Molecular Formula C25H28O6
Molecular Weight 424.5 g/mol
CAS No. 34981-26-5
Cat. No. B208610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKurarinone
CAS34981-26-5
Synonymskurarinone
norkurarinone
Molecular FormulaC25H28O6
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESCC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C(=C)C)C
InChIInChI=1S/C25H28O6/c1-13(2)5-6-15(14(3)4)9-18-20(28)11-21(29)24-22(30)12-23(31-25(18)24)17-8-7-16(26)10-19(17)27/h5,7-8,10-11,15,23,26-29H,3,6,9,12H2,1-2,4H3
InChIKeyXRYVAQQLDYTHCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Kurarinone (CAS 34981-26-5): A Prenylated Flavanone from Sophora flavescens with Quantifiable Differentiation for Targeted Procurement


Kurarinone is a lavandulyl-substituted prenylated flavanone isolated predominantly from the roots of Sophora flavescens (Kushen) [1]. It belongs to the 8-lavandulyl flavonoid subclass, characterized by a distinctive C10 prenyl (lavandulyl) appendage at the C-8 position of the flavanone A-ring, along with hydroxylation at positions 5, 7, and 4′ [2]. Kurarinone exhibits a multi-target pharmacological profile spanning anticancer activity (IC50 range 2–62 µM across diverse cell lines), tyrosinase inhibition, estrogenic modulation, GABAA receptor potentiation, and dopamine receptor subtype-selective activity [1][3]. Critically, kurarinone is not functionally interchangeable with other S. flavescens prenylated flavonoids; subtle structural variations—particularly the presence and pattern of hydroxylation and the specific prenyl moiety—translate into quantifiable differences in potency, target selectivity, and pharmacokinetic behavior that bear directly on experimental reproducibility and procurement decision-making [2].

Why Kurarinone Cannot Be Substituted by Sophoraflavanone G, Kuraridin, or Other In-Class Prenylated Flavonoids


Kurarinone, sophoraflavanone G, kuraridin, kurarinol, and norkurarinone share a common biosynthetic origin in Sophora flavescens and are frequently co-isolated [1]. However, critical structural differences—the oxidation state at C-3 (flavanone vs. chalcone), the presence of a 4′-hydroxyl group on the B-ring, and the specific C-8 prenyl substitution pattern—produce divergent pharmacological fingerprints [2]. For instance, kurarinone is a flavanone with a C-8 lavandulyl group and a 4′-OH, while sophoraflavanone G shares this core but differs in hydroxylation pattern, and kuraridin is a prenylated chalcone rather than a flavanone. These structural nuances translate into measurable differences in oral bioavailability (approximately 2-fold), tyrosinase inhibitory potency (up to 10-fold vs. kuraridin), hepatotoxic liability, GABAA receptor potency, and dopamine receptor subtype selectivity profiles [3][4]. Consequently, substituting kurarinone with any structural analog without systematic re-validation will yield non-equivalent experimental outcomes and confound dose-response interpretation.

Quantitative Comparative Evidence for Kurarinone Differentiation vs. Closest Analogs


Oral Bioavailability: Kurarinone Exhibits 2.1-Fold Lower Absolute Bioavailability Than Sophoraflavanone G in Rats

In a direct head-to-head rat pharmacokinetic study where a flavonoid extract from S. flavescens was administered orally (500 mg/kg) and intravenously (25 mg/kg), kurarinone demonstrated an absolute oral bioavailability of approximately 17%, compared to 36% for sophoraflavanone G—a 2.1-fold difference [1]. Both compounds were simultaneously quantified from the same plasma samples using a validated UHPLC-MS/MS method, ensuring identical experimental conditions and eliminating cross-study variability. This marked difference in systemic exposure means that at equivalent oral doses, kurarinone achieves substantially lower plasma concentrations than its closest structural analog, with direct implications for in vivo experimental design and formulation requirements.

Pharmacokinetics Oral bioavailability Preclinical ADME

Tyrosinase Inhibition: Kurarinone Shows Intermediate Potency Between Kuraridin and Sophoraflavanone G with Context-Dependent Pro-Melanogenic Activity

In mushroom tyrosinase assays, kurarinone (IC50 = 6.2 µM) exhibited approximately 10-fold weaker inhibition than kuraridin (IC50 = 0.6 µM) but was roughly equipotent with sophoraflavanone G (IC50 = 6.6 µM); all three compounds were substantially more potent than the reference inhibitor kojic acid (IC50 = 20.5 µM) [1]. In a separate 12-compound study, kurarinone showed an IC50 of 1.3 µM, compared to kuraridin at 1.1 µM and norkurarinol at 2.1 µM, against kojic acid at 11.3 µM . Critically, in cellular and in vivo zebrafish models, kurarinone paradoxically enhanced intracellular tyrosinase activity and stimulated melanin production in B16F10 cells at 5 and 10 µM, whereas isoanhydroicaritin (IAI) displayed clear anti-melanogenic effects under the same conditions [2]. This context-dependent switch from cell-free enzyme inhibition to pro-melanogenic activity in cellular systems is a unique feature distinguishing kurarinone from its analogs.

Tyrosinase inhibition Melanogenesis Skin-whitening

Hepatotoxicity: Kurarinone Is 1.8-Fold Less Cytotoxic to Primary Rat Hepatocytes Than Sophoraflavanone G

In a bioassay-guided isolation study investigating the hepatotoxic constituents of Sophora flavescens ethanol extract, kurarinone and sophoraflavanone G were identified as the principal hepatotoxic prenylated flavanones [1]. However, kurarinone (IC50 = 29.9 µM) demonstrated 1.8-fold lower cytotoxicity to primary rat hepatocytes than sophoraflavanone G (IC50 = 16.5 µM). In the human HL-7702 hepatocyte cell line, the difference was more modest: kurarinone IC50 = 48.2 µM vs. sophoraflavanone G IC50 = 40.3 µM, representing a 1.2-fold difference [1]. This consistent trend—kurarinone being less hepatotoxic than sophoraflavanone G across both rodent primary cells and human cell lines—provides a quantifiable safety differentiation within the same experimental system. The hepatotoxicity was confirmed in vivo by elevated serum transaminases and fatty degeneration of liver histopathology following ESF extract treatment [1].

Hepatotoxicity Safety pharmacology Drug-induced liver injury

Dopamine Receptor Polypharmacology: Kurarinone Is a D1R Antagonist and D2LR/D4R Agonist—A Profile Absent in Other S. flavescens Flavonoids

Kurarinone was functionally characterized across dopamine receptor subtypes D1R, D2LR, and D4R using radioligand binding and functional GPCR assays [1]. It acted as a D1R antagonist with an IC50 of 42.1 ± 0.35 µM and as a D2LR agonist (EC50 = 22.4 ± 3.46 µM) and D4R agonist (EC50 = 71.3 ± 4.94 µM). This mixed antagonist/agonist profile across multiple dopamine receptor subtypes is a unique polypharmacological signature. Critically, no comparable dopamine receptor activity data exist for sophoraflavanone G, kuraridin, kurarinol, or other S. flavescens prenylated flavonoids—these compounds have not been reported to engage dopamine receptors in any published study [1]. Molecular docking corroborated the functional data by demonstrating low binding energies with key orthosteric residues of D1R, D2LR, and D4R. Kurarinone also showed modest, non-selective inhibition of human monoamine oxidase (hMAO) isoenzymes, though this activity was less pronounced than its receptor-level effects [1]. This dopamine receptor polypharmacology positions kurarinone as the only member of this flavonoid class with demonstrated potential relevance to Parkinson's disease and other neurodegenerative disorders.

Dopamine receptors Neurodegenerative disease GPCR pharmacology

GABAA Receptor Modulation: Kurarinone Is 1.85-Fold More Potent Than Sophoraflavanone G but Achieves Similar Maximum Potentiation

In a direct comparative study using Xenopus oocytes expressing human GABAA receptors (α1β2γ2S subunit composition), kurarinone potentiated GABA-induced chloride currents with an EC50 of 8.1 ± 1.4 µM, compared to sophoraflavanone G at EC50 = 15.0 ± 3.6 µM—a 1.85-fold higher potency for kurarinone [1]. Maximum potentiation of IGABA was comparable between the two compounds: 578.5 ± 68.8% for kurarinone vs. 604.9 ± 108.2% for sophoraflavanone G. For context, kuraridine (a chalcone) was the most potent (EC50 = 4.0 ± 2.4 µM) and achieved the highest maximum potentiation (891.5 ± 163.0%), while kushenol I showed EC50 = 5.0 ± 2.3 µM with the lowest efficacy (267.6 ± 56.6%) [1]. This head-to-head comparison demonstrates that kurarinone occupies a distinct potency-efficacy niche: it is more potent than sophoraflavanone G (lower EC50) while delivering comparable maximal efficacy, a combination that may translate into a differentiated therapeutic index for GABAA-mediated indications.

GABAA receptor Neuropharmacology Anxiolytic

Evidence-Backed Application Scenarios Where Kurarinone Is the Preferred Selection Over Analogs


In Vivo Anticancer Efficacy Studies Requiring Lower Hepatotoxic Liability Than Sophoraflavanone G

For oncology xenograft or syngeneic mouse models where repeated dosing over extended periods is required, kurarinone presents a quantifiably wider hepatotoxicity window: its IC50 of 29.9 µM in primary rat hepatocytes is 1.8-fold higher than sophoraflavanone G (IC50 = 16.5 µM), and 1.2-fold higher in human HL-7702 cells (48.2 vs. 40.3 µM) [1]. This reduced hepatotoxic burden, combined with established in vivo anticancer efficacy at 20–500 mg/kg and cancer-cell-selective cytotoxicity (IC50 range 2–62 µM across multiple cancer lines), makes kurarinone the preferred procurement choice over sophoraflavanone G for long-term oncology efficacy studies where hepatic safety margins are a critical endpoint [2].

Parkinson's Disease and Neurodegeneration Research Leveraging Unique Dopamine Receptor Polypharmacology

Kurarinone is the only S. flavescens flavonoid with validated functional activity across three dopamine receptor subtypes: D1R antagonist (IC50 = 42.1 µM), D2LR agonist (EC50 = 22.4 µM), and D4R agonist (EC50 = 71.3 µM) [1]. No other prenylated flavonoid from this species—including sophoraflavanone G, kuraridin, kurarinol, or kushenols—has demonstrated measurable dopamine receptor engagement. This unique polypharmacological profile, combined with kurarinone's ability to potentiate GABAA receptors (EC50 = 8.1 µM) [2], positions it as the only candidate within this chemical class for research programs exploring multi-receptor modulation strategies in Parkinson's disease and related neurodegenerative disorders.

Melanogenesis Stimulation Research Exploiting Kurarinone's Pro-Melanogenic Cellular Activity

Unlike other S. flavescens tyrosinase inhibitors such as isoanhydroicaritin (IAI), which exhibits anti-melanogenic effects in B16F10 cells and zebrafish, kurarinone paradoxically enhances intracellular tyrosinase activity and stimulates melanin production at 5–10 µM in the same experimental systems—despite inhibiting mushroom tyrosinase in cell-free assays (IC50 = 6.2 µM) [1]. This unique context-dependent functional switch from enzyme inhibition to cellular melanogenesis stimulation is not observed with kuraridin, sophoraflavanone G, or IAI. For research programs investigating melanogenesis stimulation (e.g., hair graying reversal, vitiligo models), kurarinone is the only appropriate selection among S. flavescens prenylated flavonoids.

GABAA Receptor Screening Cascades Prioritizing Potency Over Maximum Efficacy

In electrophysiological screening of GABAA receptor modulators, kurarinone (EC50 = 8.1 ± 1.4 µM) provides 1.85-fold higher potency than sophoraflavanone G (EC50 = 15.0 ± 3.6 µM) while delivering comparable maximal potentiation (578.5% vs. 604.9%) [1]. For screening cascades where lower test compound concentrations are preferred—such as those constrained by compound solubility or cytotoxicity limits—kurarinone's potency advantage translates into practical experimental benefits. However, if maximal efficacy is the primary selection criterion, kuraridine (max. 891.5%, EC50 = 4.0 µM) should be considered instead.

Quote Request

Request a Quote for Kurarinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.